2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
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Overview
Description
2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The presence of the triazole ring in this compound makes it a significant molecule in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .
Preparation Methods
The synthesis of 2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol can be achieved through various synthetic routes. One common method involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction is typically catalyzed by copper(I) ions and can be carried out in aqueous medium . Industrial production methods often involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, often facilitated by the presence of electron-withdrawing groups.
Scientific Research Applications
2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being explored for its antimicrobial and antiviral properties.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, depending on the biological context .
Comparison with Similar Compounds
Similar compounds to 2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol include other 1,2,3-triazole derivatives. These compounds share the triazole ring structure but differ in their substituents, which can significantly alter their chemical and biological properties. For example:
1,2,3-Triazole: The parent compound with no additional substituents.
4-Phenyl-1,2,3-triazole: A derivative with a phenyl group at the 4-position.
1-Benzyl-1,2,3-triazole: A derivative with a benzyl group at the 1-position.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other triazole derivatives.
Properties
IUPAC Name |
2-[1-[(3-methylphenyl)methyl]triazol-4-yl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-10-5-4-6-11(7-10)8-16-9-12(14-15-16)13(2,3)17/h4-7,9,17H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWRTZAJXQKLHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(N=N2)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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